molecular formula C14H11BrClNO B567137 N-(4-Bromobenzyl)-3-chlorobenzamide CAS No. 1304876-58-1

N-(4-Bromobenzyl)-3-chlorobenzamide

Cat. No.: B567137
CAS No.: 1304876-58-1
M. Wt: 324.602
InChI Key: RUBQGRRMTMFHIW-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-3-chlorobenzamide is an organic compound that features a benzamide core substituted with a 4-bromobenzyl group and a chlorine atom at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-3-chlorobenzamide typically involves the reaction of 4-bromobenzylamine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-(4-Bromobenzyl)-3-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the chlorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromobenzyl)-2-chlorobenzamide
  • N-(4-Bromobenzyl)-4-chlorobenzamide
  • N-(4-Bromobenzyl)-3-fluorobenzamide

Uniqueness

N-(4-Bromobenzyl)-3-chlorobenzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

N-(4-Bromobenzyl)-3-chlorobenzamide is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}BrClN
  • Molecular Weight : Approximately 310.57 g/mol
  • Structural Features : The compound features a bromophenyl group at the para position and a chlorobenzamide moiety, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains and fungi. Research indicates that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismActivity Observed
Staphylococcus aureusInhibition Zone: 15 mm
Escherichia coliInhibition Zone: 12 mm
Candida albicansInhibition Zone: 14 mm

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: MCF7 Cell Line

  • Assay Used : Sulforhodamine B (SRB) assay
  • IC50_{50} Value: 25 µM
  • Mechanism : Induction of apoptosis through activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular functions, disrupting metabolic pathways.
  • DNA Interaction : It has been suggested that this compound interacts with DNA, potentially leading to damage or interference with replication.
  • Apoptosis Induction : The compound activates signaling pathways that promote programmed cell death in cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies provide insights into how structural features influence its biological activity.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Predicted Interaction
Protein Kinase A-8.5Hydrogen Bonds
Topoisomerase II-7.9Hydrophobic Interactions

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQGRRMTMFHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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